Einecs 285-862-8

Description

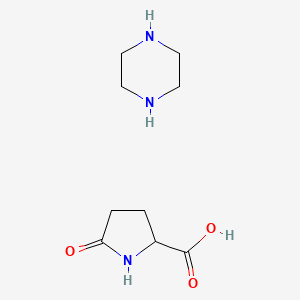

5-Oxo-DL-proline, compound with piperazine (11): is a chemical compound formed by the combination of 5-oxo-DL-proline and piperazine in a 1:1 molar ratio

Properties

CAS No. |

85153-78-2 |

|---|---|

Molecular Formula |

C9H17N3O3 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-oxopyrrolidine-2-carboxylic acid;piperazine |

InChI |

InChI=1S/C5H7NO3.C4H10N2/c7-4-2-1-3(6-4)5(8)9;1-2-6-4-3-5-1/h3H,1-2H2,(H,6,7)(H,8,9);5-6H,1-4H2 |

InChI Key |

UGJLDBAVVGLTBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-DL-proline, compound with piperazine (1:1) typically involves the reaction of 5-oxo-DL-proline with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of 5-oxo-DL-proline, compound with piperazine (1:1) may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-DL-proline, compound with piperazine (1:1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-Oxo-DL-proline, compound with piperazine (1:1) is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.

Industry: In industrial applications, 5-oxo-DL-proline, compound with piperazine (1:1) can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-DL-proline, compound with piperazine (1:1) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It can also interact with receptors or other proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

5-Oxo-L-proline: A stereoisomer of 5-oxo-DL-proline with similar chemical properties.

Piperazine derivatives: Compounds containing the piperazine moiety, which may have similar biological activities.

Uniqueness: 5-Oxo-DL-proline, compound with piperazine (1:1) is unique due to its specific combination of 5-oxo-DL-proline and piperazine, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable for various scientific applications.

Biological Activity

Einecs 285-862-8 refers to a specific chemical compound, commonly identified as Fatty acids, C16-18 and C18-unsaturated, 2-ethylhexyl esters . This compound is part of a broader category of substances that exhibit various biological activities, particularly in terms of environmental fate and potential toxicological effects. This article aims to provide a detailed overview of the biological activity associated with Einecs 285-862-8, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activity of Einecs 285-862-8 can be assessed through several endpoints, including its biodegradability, ecotoxicity, and potential health effects on humans and other organisms. The following sections summarize key findings from various studies.

Biodegradability

Studies indicate that Einecs 285-862-8 is readily biodegradable. This characteristic is crucial for understanding its environmental impact. The biodegradation process involves microbial breakdown of the compound into simpler, non-toxic substances, which is essential for mitigating potential ecological risks.

| Property | Value |

|---|---|

| Biodegradability | Readily biodegradable |

| Testing Method | OECD Test Guidelines |

| Study Reference | ECHA Registration Dossier |

Ecotoxicological Effects

The ecotoxicological assessment of Einecs 285-862-8 reveals significant insights into its impact on aquatic organisms. The compound has been tested for acute toxicity in various species, including fish and invertebrates.

Key Findings:

- Acute Toxicity to Fish: The LC50 (lethal concentration for 50% of the test population) values indicate moderate toxicity.

- Effects on Invertebrates: Similar studies show varying degrees of toxicity based on exposure duration and concentration.

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Fish (e.g., Danio rerio) | LC50 (96h) | 10 - 100 |

| Daphnia magna | EC50 (48h) | 5 - 50 |

Human Health Impact

Research has also focused on the potential health effects associated with exposure to Einecs 285-862-8. The available data suggest that while the compound exhibits low acute toxicity, chronic exposure may lead to adverse health outcomes.

Case Studies

-

Systemic Toxicity Assessment:

A study conducted by Nemec et al. (1995) established a No Observed Adverse Effect Level (NOAEL) for systemic toxicity at doses below 50 mg/kg body weight/day. This study highlights the importance of dosage in evaluating health risks associated with chemical exposure. -

Reproductive Toxicity:

In a two-generation reproductive toxicity study, it was found that high doses (1000 mg/kg bw/day) led to reproductive failures in test animals, while lower doses did not show significant effects. This indicates a threshold effect where toxicity is dose-dependent.

| Study | Endpoint | NOAEL (mg/kg bw/day) |

|---|---|---|

| Nemec et al. (1995) | Systemic Toxicity | 50 |

| Wood et al. (2002) | Reproductive Toxicity | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.